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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038 Get Quote

An In-depth Technical Guide to 2-(4-
Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and characterization

of 2-(4-Fluorophenyl)benzaldehyde, a key building block in medicinal chemistry and materials

science.

Compound Identity and Properties
2-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde whose structure features a fluorine

atom on one of the phenyl rings. This substitution enhances its chemical properties and makes

it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine

chemicals.[1][2]

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)benzaldehyde
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Property Value Reference(s)

IUPAC Name

2-(4-
fluorophenyl)benzaldehyd
e

[3]

Synonyms

4'-Fluoro[1,1'-biphenyl]-2-

carbaldehyde, 4'-Fluoro-2-

biphenylcarboxaldehyde

[1]

CAS Number 192863-46-0 [3][4]

Molecular Formula C₁₃H₉FO [1][3]

Molecular Weight 200.21 g/mol [1][3]

Appearance White crystalline solid/powder [2][4]

Storage Conditions 2-8°C, under inert atmosphere [4]

Monoisotopic Mass 200.06374 Da [3][5]

| XLogP3 (Predicted) | 3.4 |[3][5] |

Synthesis
The most common and efficient method for synthesizing 2-(4-Fluorophenyl)benzaldehyde is

the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a

carbon-carbon bond between an aryl halide and an arylboronic acid, making it ideal for creating

biaryl structures.[6][7] The logical pathway for this synthesis involves coupling 2-

bromobenzaldehyde with 4-fluorophenylboronic acid.
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Logical Flow for Suzuki-Miyaura Synthesis
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Caption: Logical flow for Suzuki-Miyaura synthesis.

This protocol provides a general procedure for the synthesis of 2-(4-
Fluorophenyl)benzaldehyde.[6][8][9]

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-

bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv),

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and

potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
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Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon

or nitrogen. Repeat this process three times to ensure the atmosphere is inert.

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via

syringe.

Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the

mixture vigorously. The reaction progress should be monitored by Thin-Layer

Chromatography (TLC) or GC-MS, typically over 2-24 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10

mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. The

resulting crude product can be purified by flash column chromatography on silica gel using a

suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-
Fluorophenyl)benzaldehyde.

Spectroscopic Characterization
The structure of the synthesized compound is confirmed using standard spectroscopic

techniques. While specific spectra for this exact compound are not publicly available, the

expected spectral features can be reliably predicted based on its functional groups.

¹H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the

aldehyde proton and a complex multiplet region for the aromatic protons.[10]

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde (-CHO) 9.8 - 10.1 Singlet (s) 1H

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 8H |
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¹³C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon in the far

downfield region. The carbon atom attached to the fluorine will appear as a doublet due to C-F

coupling.[11]

The IR spectrum provides clear evidence of the key functional groups.[12][13][14]

Table 3: Expected IR Absorption Frequencies

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

C-H (Aldehyde) Stretch
~2820 and ~2720
(Fermi doublet)

Medium-Weak

C=O (Aldehyde) Stretch ~1705 (Conjugated) Strong, Sharp

C=C (Aromatic) Stretch 1600 - 1450 Medium-Strong

C-F (Aromatic) Stretch 1250 - 1100 Strong

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak |

Mass spectrometry is used to confirm the molecular weight and formula of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass.[15] Predicted collision

cross-section (CCS) values, which relate to the ion's shape and size, are also available.[5]

Table 4: Predicted Mass Spectrometry Data

Adduct m/z (Predicted) CCS (Å²) (Predicted)

[M]+ 200.06319 138.5

[M+H]⁺ 201.07102 139.3

[M+Na]⁺ 223.05296 148.7

| [M-H]⁻ | 199.05646 | 145.3 |
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General Workflow for Compound Characterization
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Caption: General workflow for compound characterization.

NMR Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the solid

sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean vial.[16][17] Transfer the solution into a 5 mm NMR tube using a pipette, filtering

through a small cotton plug if any particulate is present. For ¹³C NMR, a more concentrated

sample (50-100 mg) may be required.[16]

FT-IR Analysis: For solid samples, the KBr pellet method is common.[18] Grind 1-2 mg of the

sample with ~150 mg of dry KBr powder using an agate mortar and pestle. Press the mixture

into a thin, transparent pellet using a hydraulic press.[18] Alternatively, Attenuated Total

Reflectance (ATR) FT-IR can be used by placing the solid powder directly onto the ATR

crystal and applying pressure.[18]
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Mass Spectrometry Analysis: Samples are typically dissolved in a suitable volatile solvent

(e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via direct

infusion or coupled with a chromatography system like LC or GC.[15][19] Ionization methods

such as Electrospray Ionization (ESI) or Electron Impact (EI) are used to generate ions for

analysis.[19][20]

Applications and Reactivity
2-(4-Fluorophenyl)benzaldehyde is a versatile building block due to its distinct reactive sites.

Aldehyde Group: The aldehyde functionality is a primary site for reactivity, readily

participating in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and

reductive amination reactions to build more complex molecular architectures.[1]

Fluoroaromatic System: The strategic placement of a fluorine atom can enhance metabolic

stability, binding affinity, and bioavailability in drug candidates. The fluorinated phenyl group

also influences the electronic properties of the molecule, enhancing its reactivity and

selectivity in various chemical transformations.[2]

Intermediate: It serves as a crucial intermediate in the development of novel compounds with

potential therapeutic applications in medicinal chemistry and in the production of dyes and

pigments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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